Daidzein-4,7-diglucoside
Overview
Description
Daidzein-4,7-diglucoside is a natural product that can be isolated from Radix puerariae . It contains isoflavones (daidzein or 4, 7-dihydroxyisoflavone and formononetin) and isoflavone glycosides (daidzin, daidzein-4, 7-diglucoside, puerarin, puerarin-7-xyloside, pueraria glycosides (PG)-l-6, etc.), flavonoids, coumarins (6,7-dimethoxycoumarin) .
Synthesis Analysis
The synthesis of Daidzein-4,7-diglucoside involves selective 7-deacetylation of 4’,7-di-O-acetyldaidzein . Daidzin, a natural isoflavone glycoside, can be isolated from the seeds and rhizomes of leguminous plants such as Glycine max (soybean), Pueraria lobata, alfalfa, Trifolium pratense, Sophora tonkinensis, Dalbergia hupeana, Piptanthus nepalensis .Molecular Structure Analysis
The molecular structure of Daidzein-4,7-diglucoside is complex, with a molecular formula of C27H30O14 . The IUPAC name is 7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one .Physical And Chemical Properties Analysis
Daidzein-4,7-diglucoside has a molecular weight of 578.5 g/mol . It has a Hydrogen Bond Donor Count of 8 and a Hydrogen Bond Acceptor Count of 14 . The compound has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 225 Ų . The Exact Mass and Monoisotopic Mass of the compound are 578.16355563 g/mol .Scientific Research Applications
Anti-Allergic and Anti-Inflammatory Applications : Daidzein glycosides, including daidzein-4,7-diglucoside, have shown higher anti-allergic activity, such as inhibitory activity against histamine release, and anti-inflammatory effects compared to daidzein itself. This is attributed to the enhanced water-solubility and improved biological activity due to glycosylation (Fujitaka et al., 2019).
Pharmacological Applications in Various Diseases : Research has highlighted the pharmacological potential of daidzein in treating diseases such as oxidative stress, cancer, obesity, cardiovascular disorders, and diabetes. Its modified forms, including daidzein-4,7-diglucoside, have been investigated for better efficacy and bioavailability using nanotechnology-based formulations (Singh et al., 2023).
Antioxidant Activity : Daidzein derivatives, including its 4,7-diglucoside form, have demonstrated antioxidant properties. For instance, the synthesis of xylooligosaccharides of daidzein exhibited significant antioxidant activities, such as DPPH free-radical scavenging (Shimoda et al., 2011).
Anti-Cancer Potential : Daidzein has shown significant potential in cancer therapy, especially in breast cancer. Its glycosylated forms, including daidzein-4,7-diglucoside, are being studied for enhanced therapeutic applications. Daidzein and its derivatives induce apoptosis in cancer cells and inhibit tumor growth (Liu et al., 2012).
Anti-Diabetic Properties : Studies show that daidzein inhibits α-glucosidase and α-amylase activities, which are crucial in managing postprandial hyperglycemia in diabetes. Daidzein-4,7-diglucoside and related compounds could be effective in suppressing blood glucose levels (Park et al., 2013).
Metabolic Studies : Understanding the metabolism of daidzein, including its diglucoside form, is crucial for its therapeutic applications. Research has focused on identifying and quantifying its metabolites to understand their pharmacological properties and biological effects (Hosoda et al., 2010).
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWSCDQMVNOJP-IPOZFMEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201934 | |
Record name | Daidzein-4,7-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
CAS RN |
53681-67-7 | |
Record name | Daidzein 4′,7-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53681-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daidzein-4,7-diglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daidzein-4,7-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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